1H-Pyrrolo[3,2-B]pyridin-2-OL
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
32501-06-7 |
|---|---|
Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
1H-pyrrolo[3,2-b]pyridin-2-ol |
InChI |
InChI=1S/C7H6N2O/c10-7-4-6-5(9-7)2-1-3-8-6/h1-4,9-10H |
InChI Key |
MFNOMYANTMSCGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(N2)O)N=C1 |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for 1h Pyrrolo 3,2 B Pyridin 2 Ol and Its Precursors
Development of the 1H-Pyrrolo[3,2-b]pyridine Ring System
The assembly of the bicyclic 1H-pyrrolo[3,2-b]pyridine framework, also known as 4-azaindole (B1209526), is a central theme in heterocyclic chemistry. Synthetic chemists have developed a variety of pathways that can be broadly categorized into the formation of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) scaffold or, conversely, the construction of the pyridine ring from a pyrrole precursor. tugraz.at These approaches often involve intricate cyclization reactions or powerful cross-coupling methodologies to achieve the desired molecular architecture.
Cyclization Reactions for Pyrrolopyridine Formation
Cyclization reactions represent a fundamental approach to constructing the pyrrolopyridine skeleton. These methods involve the intramolecular formation of one of the heterocyclic rings from a suitably functionalized acyclic or monocyclic precursor. The choice of catalyst and reaction conditions plays a critical role in directing the cyclization pathway and achieving high yields.
Copper catalysis has emerged as a valuable tool in heterocyclic synthesis, facilitating a range of oxidative cyclizations and domino reactions. rsc.org In the context of pyrrolopyridine-like structures, copper catalysts can enable the formation of C-C and C-N bonds necessary for ring closure. For instance, an efficient method for synthesizing the related 3-hydroxypyrroloindoline skeleton involves an unprecedented copper-catalyzed intramolecular radical cyclization. nih.gov This process utilizes molecular oxygen or TEMPO to trap a radical intermediate, introducing a hydroxyl group. nih.gov
A pertinent example demonstrating the utility of copper catalysis is the synthesis of 1H-pyrrolo[2,3-b]pyridin-5-ol, an isomer of the target scaffold. The process involves the treatment of 1-triisopropylsilyl-5-bromo-7-azaindole with copper acetylacetonate, lithium hydroxide, and a ligand in a mixture of DMSO and water at 100°C, leading to the desired hydroxylated pyrrolopyridine. chemicalbook.com
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex heterocyclic systems like pyrrolopyridines from simple, readily available starting materials in a single synthetic operation. researchgate.netnih.gov These reactions proceed by a domino sequence where the product of one reaction becomes the substrate for the next, avoiding the need to isolate intermediates.
One strategy involves the three-component reaction of β-enamino imides, aromatic aldehydes, and active methylene (B1212753) compounds such as malononitrile (B47326) or its derivatives. researchgate.net This base-promoted condensation and cyclization sequence provides a straightforward route to the functionalized pyrrolo[3,4-b]pyridine skeleton. researchgate.net Similarly, MCRs have been developed for the synthesis of pyrazolo[3,4-b]pyridine derivatives, which share a fused heterocyclic core. These reactions can involve the condensation of enaminones, aldehydes, hydrazine, and ethyl cyanoacetate (B8463686) in water, highlighting the potential for environmentally benign synthetic protocols. longdom.org The strategic selection of components allows for the construction of diverse molecular libraries based on the core pyrrolopyridine framework. semanticscholar.orgacs.org
Beyond specific catalytic systems, the cyclization of functionalized precursors under various thermal, acidic, or basic conditions remains a cornerstone of pyrrolopyridine synthesis. A notable example is the reductive cyclization used to form the 1H-pyrrolo[3,2-c]pyridine ring system. The reaction of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide with iron powder in acetic acid at 100°C leads to the formation of the bicyclic product through reduction of the nitro group followed by intramolecular cyclization. nih.gov
Other strategies include intramolecular Diels-Alder reactions of oxazole-olefins, which can be promoted by Lewis acid catalysts like Cu(OTf)2 to form the 1H-pyrrolo[3,4-c]pyridin-1-one skeleton. researchgate.net Furthermore, palladium-catalyzed intramolecular oxidative coupling of N-allyl-pyrrolo-2-carboxamides has been shown to produce pyrrolo[2,3-c]pyridin-7-ones and pyrrolo[3,2-c]pyridin-4-ones. researchgate.net Synthetic pathways can also commence from pyrrole precursors, employing reactions like the Knoevenagel condensation and Curtius rearrangement to build the adjoining pyridine ring. tugraz.at
Transition Metal-Catalyzed Cross-Coupling Methodologies
Transition metal-catalyzed cross-coupling reactions are indispensable for the functionalization of heterocyclic cores. These methods allow for the precise installation of aryl, alkyl, and other substituents, which is crucial for modulating the biological and material properties of the target compounds.
The Suzuki-Miyaura coupling is a preeminent method for forming carbon-carbon bonds, particularly for the arylation of heterocyclic compounds, including pyrrolopyridines. nih.govmdpi.com This palladium-catalyzed reaction between a halide or triflate and an organoboron compound offers broad functional group tolerance and high efficiency. organic-chemistry.org
In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridines, a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate is a key step. nih.govntnu.no This selectivity allows for the introduction of an aryl group at a specific position before subsequent functionalization at another site. The reaction typically employs a palladium catalyst, such as Pd2(dba)3 or Pd(PPh3)4, in the presence of a base like potassium carbonate. nih.govnih.gov The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields and minimize side products. organic-chemistry.orgntnu.no This methodology provides a robust and versatile tool for elaborating the 1H-pyrrolo[3,2-b]pyridine scaffold with a wide range of aryl substituents. nih.gov
| Starting Material | Boronic Acid | Catalyst System | Base | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-Chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Pd2(dba)3 | K2CO3 | 1,4-dioxane:water, 100 °C, 30 min | 4-Chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | Not specified | nih.gov |
| 4-Chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | 4-Methoxyphenylboronic acid | Pd2(dba)3 | K2CO3 | 1,4-dioxane:water, 100 °C, 30 min | 4-Chloro-2-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | Not specified | nih.gov |
| 4-Chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | (4-(Hydroxymethyl)phenyl)boronic acid | Pd(PPh3)4 | K2CO3 | 1,4-dioxane:water, 80 °C, 9 h | (4-(4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol | Not specified | nih.gov |
| 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Substituted phenylboronic acid | Pd(PPh3)4 | K2CO3 | 1,4-dioxane/H2O, 125 °C, 26 min (microwave) | 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines | Moderate to excellent | nih.gov |
Sonogashira Coupling for Alkynylation
The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of azaindoles, providing an effective method for forming the crucial carbon-carbon bond that often precedes the final cyclization to form the pyrrole ring. nih.gov This palladium- and copper-co-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide, establishing an alkynylpyridine intermediate that is primed for subsequent heteroannulation. nih.govmdpi.com
The typical pathway involves the reaction of a suitably substituted aminohalopyridine with a terminal alkyne. nih.gov For the synthesis of precursors to the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core, a 3-halo-2-aminopyridine derivative serves as the starting material. The palladium catalyst, typically in conjunction with a phosphine (B1218219) ligand, facilitates the oxidative addition to the carbon-halogen bond, while the copper(I) co-catalyst activates the alkyne. nih.gov
A notable strategy involves a novel one-pot process where N-alkylated o-chloroarylamines are subjected to a copper-free Sonogashira alkynylation followed by a base-mediated indolization reaction to furnish N-alkylazaindoles. organic-chemistry.org Another efficient approach for creating 2-substituted 4-azaindoles begins with 2-chloro-3-nitropyridine, which undergoes a palladium-catalyzed Sonogashira cross-coupling, followed by reduction and heteroannulation steps. researchgate.net
The reaction conditions for Sonogashira coupling in azaindole synthesis are generally mild and tolerate a wide variety of functional groups. nih.gov Optimization often involves screening different palladium sources (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄), copper salts (e.g., CuI), bases (e.g., Et₃N, DIPEA), and solvents (e.g., DMF, THF). nih.govmdpi.com
Rational Design of One-Pot Synthetic Routes
The rational design of one-pot synthetic routes has emerged as a powerful strategy in modern organic synthesis, aimed at improving efficiency, reducing waste, and simplifying purification processes by combining multiple reaction steps into a single operation without isolating intermediates. acs.orgnih.gov For the synthesis of complex molecules like substituted 4-azaindoles, this approach is particularly valuable.
A prime example is the direct synthesis of 1,2-disubstituted 4-azaindoles from readily available amino-o-halopyridines. acs.org This procedure ingeniously combines a palladium-catalyzed N-arylation, a Sonogashira reaction, and a subsequent cyclization in a one-pot manner. acs.org The sequence begins with the N-arylation of a 4-amino-3-bromopyridine, followed by the introduction of an alkyne via Sonogashira coupling. Upon heating, the intermediate undergoes intramolecular cyclization to yield the desired 1,2-disubstituted 4-azaindole. acs.org This method avoids the often-challenging N-arylation of a pre-formed 2-substituted azaindole and circumvents the difficult purification of intermediates. acs.org The versatility of this one-pot reaction is demonstrated by its compatibility with a wide range of substituents, including both electron-donating and electron-withdrawing groups on the reacting partners. acs.org
Similarly, microwave-assisted one-pot syntheses have been developed for related indole (B1671886) systems, highlighting the potential for this technology to accelerate reaction times and improve yields. nih.gov These procedures often combine a Sonogashira coupling with a subsequent cyclization step under microwave irradiation, providing a rapid and efficient entry to the heterocyclic core. nih.gov The principles from these examples, such as sequential catalysis and careful selection of compatible reaction conditions, are central to the rational design of efficient syntheses for 1H-pyrrolo[3,2-b]pyridin-2-ol and its analogues.
Selective Functionalization and Derivatization of the 1H-Pyrrolo[3,2-b]pyridine Core
Once the core 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is constructed, selective functionalization is crucial for elaborating the structure to obtain specific analogues like this compound. This requires precise control over reactivity and regioselectivity.
Strategic Introduction of Hydroxyl Functionality at the C-2 Position
The introduction of a hydroxyl group at the C-2 position of the 1H-pyrrolo[3,2-b]pyridine core results in the target compound, which exists in equilibrium with its more stable lactam tautomer, 1H-pyrrolo[3,2-b]pyridin-2(3H)-one. The synthesis of this specific functionality can be approached through several strategic pathways.
One potential method involves the direct oxidation of the C-2 position of a pre-formed 4-azaindole scaffold. C-H functionalization is a prominent area of research, and various methods exist for the oxidation of C-H bonds adjacent to heteroatoms. beilstein-journals.orgresearchgate.net However, achieving selectivity at C-2 over other positions on the bicyclic ring (such as C-3) can be challenging and may require the use of directing groups.
Alternatively, a more common and controllable approach is to build the pyrrolidin-2-one ring during the cyclization step. This can be achieved by using precursors that already contain the necessary oxygen atom. For instance, a synthetic strategy could involve the condensation of a substituted 2,3-diaminopyridine (B105623) with an α-keto ester derivative. Another approach could be the cyclization of an N-substituted 3-aminopyridine (B143674) carrying a carboxymethyl or a related group at the 2-position. The synthesis of related pyridin-2(1H)-ones often serves as a blueprint for creating such lactam systems. nih.gov These methods ensure the unambiguous placement of the carbonyl group at the C-2 position, directly yielding the desired 4-azaindol-2-one structure.
Regioselective Synthesis and Control of Isomeric Products
The synthesis of substituted pyrrolopyridines is often complicated by the potential for forming multiple regioisomers. Controlling the regioselectivity is paramount to ensure that the desired isomer, in this case, the [3,2-b] fused system (4-azaindole), is formed exclusively or as the major product.
The choice of starting materials and the synthetic route are the primary determinants of regiochemical outcomes. For instance, when constructing the pyrrole ring onto a pre-existing pyridine, the substitution pattern of the pyridine precursor dictates the fusion mode. Syntheses starting from 2,3-disubstituted pyridines will lead to the [2,3-b] fused system (7-azaindole), whereas those starting from 3,4-disubstituted pyridines are required for the [3,4-b] system. For the target 1H-pyrrolo[3,2-b]pyridine, a synthesis would typically start from a 2,3-disubstituted pyridine, such as 2-amino-3-halopyridine or 3-amino-2-halopyridine.
In cases where a non-symmetrical reagent can react in two different ways, controlling the reaction conditions is key. For example, in Friedländer-type reactions or related condensations, the relative electrophilicity of different carbonyl groups can direct the initial bond formation, thereby controlling the final product structure. mdpi.com Strategic placement of directing groups or the use of specific catalysts can also steer the reaction towards the desired isomer. researchgate.net For example, in palladium-catalyzed cyclizations, the choice of the halogen atom (e.g., chlorine vs. bromine) on a dihalopyridine precursor has been shown to control the regioselectivity of the annulation. researchgate.net
Optimization of Reaction Conditions for Yield and Purity
Achieving high yield and purity is a critical goal in any synthetic sequence, necessitating the careful optimization of reaction conditions. Key parameters that are typically screened include the choice of catalyst, solvent, base, reaction temperature, and time. beilstein-journals.org
For palladium-catalyzed reactions like the Sonogashira coupling, the selection of the palladium source and the ancillary ligand can have a profound impact on the reaction's efficiency. Solvents also play a crucial role; for instance, polar aprotic solvents like DMF or acetonitrile (B52724) are often employed, but the optimal choice depends on the specific substrates and catalyst system. nih.gov
A systematic approach to optimization, often involving screening a matrix of conditions, is essential. The table below illustrates a typical optimization study for a related heterocyclic synthesis, showing how different acids and reaction times were evaluated to maximize the yield of the desired product. beilstein-journals.org
| Entry | Acid System | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | AcOH | 3 | 45 |
| 2 | AcOH/H₂SO₄ (10:1) | 2 | 70 |
| 3 | AcOH/HCl (1:1) | 1 | 81 |
| 4 | CF₃COOH | 3 | 30 |
| 5 | AcOH/HCl (1:1) | 3 | 75 |
Scalable Synthesis and Process Chemistry for this compound Analogues
Transitioning a synthetic route from a laboratory setting to a large-scale industrial process presents a unique set of challenges that fall under the domain of process chemistry. The primary goals are to develop a safe, cost-effective, robust, and environmentally sustainable process that consistently delivers the target compound with high purity. acs.org
For analogues of this compound, a scalable synthesis requires a critical evaluation of each step developed at the bench scale. Reagents that are expensive, hazardous, or difficult to handle, such as pyrophoric organolithium compounds or toxic heavy metals, may need to be replaced with safer and more economical alternatives. For example, a laboratory-scale chlorination of an azaindole N-oxide might use neat phosphorus oxychloride, a procedure that is not ideal for large-scale work. A process-scale equivalent might instead use a safer reagent like methanesulfonyl chloride in a high-boiling solvent such as DMF. acs.org
Purification methods must also be adapted for scale. While laboratory syntheses frequently rely on column chromatography, this technique is often impractical and costly for multi-kilogram production. Process chemistry favors crystallization, distillation, or extraction to purify products and intermediates. Therefore, the synthetic route may be redesigned to ensure that the final product and key intermediates are crystalline solids that can be easily isolated and purified.
Comprehensive Spectroscopic and Structural Characterization of 1h Pyrrolo 3,2 B Pyridin 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 1H-pyrrolo[3,2-b]pyridin-2-ol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assign the chemical shifts and confirm the connectivity of atoms within the molecule.
¹H-NMR and ¹³C-NMR Chemical Shift Analysis
The ¹H-NMR spectrum of a related compound, 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine, in CDCl₃ shows a broad singlet for the pyrrole (B145914) N-H proton at 10.90 ppm. nih.gov The aromatic protons appear in the range of 6.99 to 8.69 ppm, with their specific chemical shifts and coupling constants providing information about their positions on the bicyclic ring system. nih.gov For instance, a doublet at 6.99 ppm with a coupling constant of 1.8 Hz is characteristic of a proton on the pyrrole ring. nih.gov
Table 1: Representative ¹H-NMR Chemical Shifts for a Pyrrolopyridine Derivative
| Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |
|---|---|---|---|
| N-H | 10.90 | br s | - |
| Pyridine (B92270) H | 8.69 | ddd | 4.8, 1.6, 1.0 |
| Pyridine H | 8.46 | dd | 4.8, 1.6 |
| Pyridine H | 7.98 | dd | 7.8, 1.3 |
| Pyridine H | 7.85 | m | - |
| Pyridine H | 7.76 | td | 7.8, 1.7 |
| Pyridine H | 7.24 | ddd | 7.8, 4.8, 1.2 |
| Pyridine H | 7.12 | dd | 4.8, 1.8 |
| Pyrrole H | 6.99 | d | 1.8 |
Data derived from a related pyrrolopyridine compound. nih.gov
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the complete structural framework. COSY experiments would reveal the proton-proton coupling networks within the pyridine and pyrrole rings. HMQC would correlate the proton signals with their directly attached carbon atoms, while HMBC would provide information about longer-range (2-3 bond) proton-carbon correlations, which is crucial for connecting the different fragments of the molecule and confirming the substitution pattern. Although specific 2D NMR data for the title compound is not available, these techniques are standard procedures in the structural elucidation of such heterocyclic systems.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a compound. The molecular weight of the parent 1H-pyrrolo[2,3-b]pyridine is 118.1359 g/mol , corresponding to the molecular formula C₇H₆N₂. nist.gov For this compound, the expected molecular weight would be approximately 134.14 g/mol (C₇H₆N₂O). sigmaaldrich.comsigmaaldrich.com
Electron ionization mass spectrometry of 1H-pyrrolo[2,3-b]pyridine and its derivatives shows that the mode of decomposition often involves the formation of naphthyridines and pyrido[2,3-d]pyrimidines as intermediates. rsc.org The fragmentation of alcohols typically shows a small or non-existent molecular ion peak, with prominent peaks resulting from the cleavage of the C-C bond adjacent to the oxygen and the loss of a water molecule. libretexts.org For this compound, one would expect to observe fragmentation patterns characteristic of both the pyrrolopyridine core and the hydroxyl group.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment |
|---|---|
| 134 | [M]⁺ (Molecular Ion) |
| 117 | [M-OH]⁺ |
| 106 | [M-CO]⁺ |
| 105 | [M-H-CO]⁺ |
This is a predictive table based on common fragmentation patterns. rsc.orglibretexts.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. While the crystal structure of this compound itself is not detailed in the provided results, data for the related compound 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine reveals a monoclinic crystal system. nih.gov In this structure, the dihedral angle between the pyridine and azaindole rings is 6.20 (2)°. nih.gov The crystal structure is stabilized by intermolecular N-H···N hydrogen bonds, forming centrosymmetric dimers. nih.gov
For rhodium(I) and iridium(I) complexes with 1H-pyrrolo[2,3-b]pyridine ligands, X-ray diffraction has been used to determine their complex structures. rsc.org For instance, [Rh₂(µ-L)₂(nbd)₂] crystallizes in the monoclinic space group C2/c. rsc.org These studies demonstrate the capability of the pyrrolopyridine scaffold to coordinate with metal ions.
Table 3: Crystallographic Data for a Related Pyrrolopyridine Compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.1416 (10) |
| b (Å) | 13.7428 (14) |
| c (Å) | 6.7395 (7) |
| β (°) | 94.331 (2) |
| V (ų) | 936.63 (16) |
| Z | 4 |
Data for 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine. nih.gov
Advanced Optical Spectroscopic Characterization
The optical properties of pyrrolopyridine derivatives are of interest for applications in materials science, such as in the development of fluorescent probes and organic light-emitting diodes (OLEDs).
Fluorescence Quantum Yields and Emission Characteristics
Derivatives of pyrrolo[3,2-b]pyrroles have been shown to exhibit strong fluorescence. researchgate.netrsc.org For example, a quadrupolar pyrrolo[3,2-b]pyrrole (B15495793) derivative with 4-nitrophenyl substituents displays a high fluorescence quantum yield of up to 0.96 in cyclohexane. researchgate.net The emission characteristics are highly dependent on the solvent environment, a phenomenon known as solvatofluorochromism. researchgate.net
Studies on B/N-doped, ladder-type pyrrolo[3,2-b]pyrroles have demonstrated efficient orange to deep red fluorescence with quantum yields reaching up to 0.90. rsc.org The absorption for these compounds is typically in the 500-600 nm range, with emission observed between 520-670 nm. rsc.org The position of the nitrogen atom within the pyridinic ring can also influence the quantum yield. mdpi.com
Table 4: Optical Properties of Representative Pyrrolopyrrole Derivatives
| Compound Type | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
|---|---|---|---|
| Quadrupolar Pyrrolo[3,2-b]pyrrole | - | - | up to 0.96 |
| B/N-doped Pyrrolo[3,2-b]pyrrole | 500-600 | 520-670 | up to 0.90 |
Data from related pyrrolopyrrole systems. researchgate.netrsc.org
Solvatofluorochromic Behavior
Solvatofluorochromism, the change in a substance's fluorescence spectrum in response to the polarity of the solvent, is a property of significant interest for the development of chemical sensors and probes. For a related quadrupolar pyrrolo[3,2-b]pyrrole derivative with 4-nitrophenyl substituents, a pronounced solvatofluorochromic effect has been observed. researchgate.net This derivative exhibits a high fluorescence quantum yield of 0.96 in a nonpolar solvent like cyclohexane, while its fluorescence is quenched in the highly polar solvent dimethyl sulfoxide (B87167) (DMSO). researchgate.net This behavior is attributed to the molecule's quadrupole symmetry, which breaks in the excited state. researchgate.net
Although direct experimental data for this compound is unavailable, it is plausible that it would also exhibit solvatofluorochromic properties, albeit likely to a different extent. The presence of the hydroxyl group (-OH) and the nitrogen atoms in the fused ring system allows for potential changes in the dipole moment upon excitation, which is a key factor for solvatochromism. The extent of this behavior would be influenced by the specific electronic transitions and the change in charge distribution in the excited state.
Two-Photon Absorption (2PA) Properties
Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to its excitation. This property is crucial for applications such as 3D microfabrication, high-resolution imaging, and photodynamic therapy.
Studies on a series of quadrupolar molecules featuring a pyrrolo[3,2-b]pyrrole core have demonstrated significant 2PA cross-section values (σ2PA), on the order of 10² to 10³ GM (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹), at wavelengths between 650-700 nm. researchgate.net For some π-expanded derivatives with electron-donating groups, even higher peak σ2PA values, reaching approximately 2400 GM around 760 nm, have been reported. rsc.org Conversely, derivatives without this π-expansion show weaker 2PA peaks. rsc.org These findings are supported by theoretical calculations, which also suggest that increased planarity of the molecule can lead to higher σ2PA values. researchgate.net
For this compound, the 2PA properties would be contingent on its specific molecular geometry and electronic structure. The presence of both electron-donating (hydroxyl and NH groups) and electron-withdrawing (pyridine nitrogen) characteristics within the fused heterocyclic system could potentially give rise to 2PA activity. However, without experimental or theoretical data for this specific compound, any prediction of its 2PA cross-section remains speculative.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features.
Based on data from related compounds, the following peaks can be anticipated:
O-H Stretching: A broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the hydroxyl (-OH) group. The broadness is a result of hydrogen bonding.
N-H Stretching: A peak corresponding to the N-H stretch of the pyrrole ring should appear in the region of 3100-3500 cm⁻¹. In some cases, this may overlap with the O-H band.
C=O Stretching: The tautomeric form, 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one, would exhibit a strong carbonyl (C=O) stretching absorption. For instance, a related pyrrolo[3,2-c] rsc.orgajol.infonaphthyridin-11(10H)-one derivative shows a lactam carbonyl stretch at 1668 cm⁻¹. niscpr.res.in
C=N and C=C Stretching: Aromatic ring stretching vibrations for the pyridine and pyrrole rings are expected in the 1600-1400 cm⁻¹ region. For example, IR spectra of pyrrolo[2,3-b]pyridine derivatives show C=N stretching bands around 1593 cm⁻¹. ajol.info
C-O Stretching: An absorption band for the C-O stretch of the hydroxyl group would likely be observed in the 1320-1210 cm⁻¹ range.
The table below summarizes the expected IR absorption bands for the functional groups in this compound, with wavenumbers based on typical ranges and data from similar structures.
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| O-H Stretch | 3300-2500 | Broad band, indicative of hydrogen bonding. |
| N-H Stretch | 3100-3500 | May overlap with the O-H stretch. |
| C=O Stretch (Lactam) | ~1670 | Present in the tautomeric keto form. |
| C=N / C=C Stretch | 1600-1400 | Aromatic ring vibrations. |
| C-O Stretch | 1320-1210 | Associated with the hydroxyl group. |
It is important to note that the precise positions of these peaks can be influenced by the molecular environment and intermolecular interactions in the solid state.
Computational and Theoretical Chemistry Investigations of 1h Pyrrolo 3,2 B Pyridin 2 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular energy, and reactivity.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the ground-state geometry and various electronic properties of molecules. For 1H-pyrrolo[3,2-b]pyridin-2-ol, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the optimized molecular structure by finding the lowest energy conformation.
These calculations yield crucial parameters such as bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. Furthermore, DFT provides insights into the electronic landscape through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for estimating the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.
Illustrative Data from DFT Calculations: Below is an example of the type of data that would be generated from a DFT analysis of this compound.
| Calculated Property | Description | Typical Unit |
|---|---|---|
| Total Energy | The total electronic energy of the optimized molecule. | Hartrees (a.u.) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | eV |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | eV |
| Dipole Moment | A measure of the polarity of the molecule. | Debye |
Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Behavior
While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for studying electronically excited states. This method is essential for predicting the photophysical properties of a molecule, such as its absorption and emission spectra.
By applying TD-DFT, one can calculate the vertical excitation energies, which correspond to the absorption of light (UV-visible spectrum). The calculations also provide oscillator strengths, which indicate the intensity of these electronic transitions. Analysis of the orbitals involved in these transitions reveals their nature, such as π→π* or n→π* transitions. Such insights are crucial for designing molecules with specific optical properties, for example, in the development of fluorescent probes or organic light-emitting diodes (OLEDs).
Tautomerism and Thermodynamic Stability Calculations
This compound can exist in different tautomeric forms, primarily the enol form (this compound) and its corresponding keto form (1,4-dihydropyrrolo[3,2-b]pyridin-2-one). Tautomerism is a critical phenomenon in drug development as different tautomers can exhibit distinct biological activities and physicochemical properties. researchgate.net
Computational methods, particularly DFT, are highly effective for studying the thermodynamics of tautomeric equilibria. comporgchem.comorientjchem.org By calculating the total electronic energies of each tautomer, it is possible to determine their relative stabilities. The tautomer with the lower calculated energy is thermodynamically more stable. These calculations can be performed in the gas phase and in various solvents using continuum solvent models (like the Polarizable Continuum Model, PCM) to understand how the environment influences the tautomeric preference. orientjchem.org For some compounds, the enol form is the most stable in many organic solvents, but the equilibrium can shift in the presence of water, leading to the appearance of a keto form. frontiersin.org
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For compounds with therapeutic potential, like pyrrolopyridine derivatives, molecular docking is a key technique to predict how they might interact with biological targets.
Ligand-Protein Interaction Prediction and Binding Mode Analysis
Molecular docking is a computational procedure that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This technique is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action. Studies on various pyrrolopyridine isomers have successfully used docking to understand their anticancer activities. For instance, derivatives of 1H-pyrrolo[3,2-c]pyridine were evaluated as inhibitors of the colchicine-binding site on tubulin, with docking studies revealing key hydrogen bond interactions with amino acid residues like Thrα179 and Asnβ349. nih.govsemanticscholar.org Similarly, 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as potential inhibitors for targets like phosphodiesterase 4B (PDE4B) and fibroblast growth factor receptors (FGFRs), with modeling used to explain structure-activity relationships. nih.govrsc.org
For this compound, a docking study would involve placing the molecule into the active site of a target protein and using a scoring function to estimate the binding affinity. The analysis of the resulting poses reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.
Example of Binding Interactions Analyzed in Docking Studies:
| Interaction Type | Description | Key Atoms/Groups Involved |
|---|---|---|
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | -OH, -NH, C=O groups; Protein backbone or side-chain residues |
| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Aromatic rings, alkyl chains |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Pyrrole (B145914) ring, pyridine (B92270) ring; Phenylalanine, Tyrosine, Tryptophan residues |
| Electrostatic Interaction | Attraction or repulsion between charged or polar groups. | Charged atoms in the ligand and protein (e.g., N atoms in pyridine ring) |
Conformational Analysis and Planarity Effects on Molecular Properties
The three-dimensional shape (conformation) of a molecule is critical to its function. The pyrrolopyridine core is a relatively rigid, planar system. However, substituents can influence this planarity and introduce different accessible conformations. Conformational analysis involves exploring the potential energy surface of the molecule to identify stable conformers.
For this compound, computational methods can be used to analyze the planarity of the bicyclic system and the rotational barrier of the hydroxyl (-OH) group. DFT calculations on similar heterocyclic systems, such as pyrazolopyrimidines, have been used to precisely model the geometry, including the planarity of ring systems and the dihedral angles between different parts of the molecule. mdpi.com Deviations from planarity can affect molecular packing in the solid state and alter the molecule's ability to fit into a protein binding site, thereby impacting its electronic properties and biological activity.
WaterMap Analysis for Binding Site Hydration
Understanding the role of water in a protein's binding site is critical for designing effective ligands. WaterMap is a computational tool that calculates the thermodynamic properties of water molecules in a protein's active site, identifying regions where displacing or retaining water can enhance ligand binding affinity. researchgate.netschrodinger.com This method uses molecular dynamics simulations to determine the enthalpy (ΔH), entropy (−TΔS), and free energy (ΔG) of individual hydration sites. nih.gov
The analysis categorizes water molecules based on their thermodynamic profiles:
Displaceable Water: These are high-energy, unstable water molecules (positive ΔG) located in hydrophobic regions. nih.gov Displacing them with a suitable part of a ligand is thermodynamically favorable and can significantly increase binding affinity.
Replaceable Water: These water molecules make favorable enthalpic interactions (negative ΔH) but have unfavorable entropy. nih.gov They can be replaced by a ligand functional group that mimics their hydrogen bonding pattern, leading to a net energetic gain.
Stable Water: These are low-energy water molecules (negative ΔG) that are well-ordered and make strong hydrogen bonds with the protein. nih.gov Displacing these is energetically costly, and successful ligands often incorporate features that can interact with these water molecules rather than displacing them.
For this compound, a hypothetical WaterMap analysis within a target binding site would reveal key hydration sites. The N-H and O-H groups of the compound could interact with stable water molecules, while the aromatic rings might be positioned to displace unstable, high-energy water molecules. Molecular dynamics simulations of related 7-azaindole (B17877) derivatives have shown interactions with binding site residues via water bridges, highlighting the importance of such analysis. nih.gov
Table 1: Hypothetical WaterMap Analysis of a Putative Binding Site for this compound (Note: This data is illustrative and represents the type of results obtained from a WaterMap calculation. Actual values would depend on the specific protein binding site.)
| Hydration Site ID | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Classification | Potential Interaction with Ligand |
| HS-1 | 2.5 | 1.0 | 1.5 | Displaceable | Overlap with pyrrole ring |
| HS-2 | 0.2 | -2.1 | 2.3 | Replaceable | Interaction with hydroxyl group |
| HS-3 | -1.8 | -4.5 | 2.7 | Stable | Bridge between pyridine nitrogen and protein |
| HS-4 | 3.1 | 1.8 | 1.3 | Displaceable | Overlap with pyridine ring |
Electrochemical Studies and Redox Behavior (e.g., HOMO levels, oxidation potentials)
The electrochemical properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate an electron (its oxidation potential), while the LUMO energy relates to its ability to accept an electron (its reduction potential). ossila.com The difference in energy between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. wikipedia.org
Computational studies, often using density functional theory (DFT), can reliably predict these electronic properties. For the parent scaffold, 7-azaindole, DFT calculations have been performed to determine its electronic spectra and properties. mdpi.com The introduction of a hydroxyl (-OH) group at the 2-position to form this compound is expected to significantly alter these properties. As an electron-donating group, the hydroxyl substituent would likely raise the energy of the HOMO, making the molecule easier to oxidize (i.e., lowering its oxidation potential) compared to the unsubstituted 7-azaindole. This modification can influence the molecule's redox behavior and its potential role in electron transfer processes.
Table 2: Comparison of Calculated Electronic Properties of 7-Azaindole and Hypothetical Values for this compound (Note: Values for this compound are illustrative, based on expected substituent effects.)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 7-Azaindole (Calculated) mdpi.com | -5.8 | -0.3 | 5.5 |
| This compound (Hypothetical) | -5.5 | -0.2 | 5.3 |
Structure Activity Relationship Sar Studies for 1h Pyrrolo 3,2 B Pyridin 2 Ol Analogues
Correlating Structural Modifications with Biological Potency and Selectivity
SAR studies on the 1H-pyrrolo[3,2-b]pyridine core and its isomers have revealed critical insights into how specific structural alterations impact their biological effects.
For a series of 1H-pyrrolo[3,2-b]pyridine analogues developed as selective GluN2B negative allosteric modulators, specific compounds were identified (compounds 9, 25, 30, and 34) that demonstrated good in vitro potency. Subsequent in vivo assessment confirmed their desired target engagement, with all four compounds achieving greater than 75% receptor occupancy after oral administration in rats.
Studies on the related isomer, 1H-pyrrolo[3,2-c]pyridine, as anticancer agents have also provided valuable SAR data. When evaluating these compounds as colchicine-binding site inhibitors, modifications to an aryl B-ring were explored. The introduction of electron-donating groups (EDGs), such as methyl or methoxy (B1213986) groups, at the para-position of the phenyl ring led to an increase in antiproliferative activities. The most potent activity in this series was observed in a compound where the B-ring was replaced with an indolyl moiety (compound 10t), which exhibited IC50 values in the nanomolar range against several cancer cell lines.
General principles observed in other related pyrrolopyridine isomers further inform potential modifications. For instance, in a series of pyrrolo[3,4-c]pyridine derivatives, biological activity was found to increase when a substituent was changed from a methyl to an ethyl or propyl chain, while larger groups like phenyl led to a significant loss of potency.
Table 1: Structure-Activity Relationship Highlights for Pyrrolopyridine Analogues
| Scaffold/Series | Target/Activity | Key Structural Modification | Observed Effect on Potency/Properties | Reference |
|---|---|---|---|---|
| 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide | ACC1 Inhibition | Replacement of N1-methyl with N1-isopropyl | Maintained potency, improved bioavailability | |
| 1H-Pyrrolo[3,2-b]pyridine | GluN2B Modulation | Undisclosed modifications leading to compounds 9, 25, 30, 34 | Good in vitro potency, >75% in vivo receptor occupancy | |
| 1H-Pyrrolo[3,2-c]pyridine | Anticancer (Tubulin Inhibition) | Introduction of electron-donating groups on phenyl B-ring | Increased antiproliferative activity | |
| 1H-Pyrrolo[3,2-c]pyridine | Anticancer (Tubulin Inhibition) | Replacement of phenyl B-ring with an indolyl moiety | Most potent activity in the series (IC50 = 0.12-0.21 µM) | |
| Pyrrolo[3,4-c]pyridine | Various | Increasing alkyl chain length from methyl to ethyl/propyl | Increased biological activity |
Rational Design Principles for Enhancing Desired Activities
Rational design is a targeted approach that uses the understanding of a biological target and mechanisms of action to design molecules with improved properties. This strategy has been effectively applied to the 1H-pyrrolo[3,2-b]pyridine scaffold and its relatives.
A key driver for rational design is the need to improve a compound's pharmacokinetic profile. In the development of ACC1 inhibitors, the investigation of the 1H-pyrrolo[3,2-b]pyridine core was a deliberate strategy to resolve the physicochemical and pharmacokinetic issues identified in an earlier lead compound. Similarly, the lead optimization for 1H-pyrrolo[3,2-b]pyridine-based GluN2B modulators was rationally guided by the goals of increasing brain penetration while simultaneously decreasing undesirable off-target effects, such as cytochrome P450 inhibition and hERG channel binding.
Structure-based design, often supported by computational tools like molecular docking, is another powerful rational design principle. This was demonstrated in the development of fibroblast growth factor receptor (FGFR) inhibitors from the related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. Based on analysis of the target's binding site, a trifluoromethyl group was introduced at the 5-position of the core ring with the specific intention of forming a hydrogen bond with the amino acid residue G485. This rationally designed modification resulted in a nearly 20-fold increase in potency against FGFR1 compared to the parent compound. Molecular docking was also used to support a molecular hybridization strategy for designing new Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, confirming that the proposed hybrid molecules could achieve a good spatial overlap with known ligands in the receptor's binding pocket.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are advanced rational design strategies used to generate novel chemical entities with improved properties while retaining desired biological activity.
Bioisosteric replacement involves exchanging a functional group or atom in a lead compound with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, metabolic stability, or other pharmacokinetic parameters. This strategy aims to enhance drug-like characteristics while preserving the key interactions with the biological target. For example, the replacement of a benzene (B151609) ring with a pyridine (B92270) ring is a common bioisosteric switch used to introduce a hydrogen bond acceptor, modulate solubility, and alter electronic properties. This exact strategy was successfully used in the design of a potent c-Met kinase inhibitor, where the central benzene ring of the drug Cabozantinib was replaced by a pyridine ring, resulting in a novel compound with comparable potency and improved tumor selectivity.
Scaffold hopping is a more significant evolution, where the core molecular framework (scaffold) of a known active compound is replaced with a structurally different core. This is done to identify new, patentable chemical series, escape undesirable chemical space, or significantly improve a compound's properties. The new scaffold should ideally position the critical pharmacophoric groups in a similar spatial orientation to the original molecule, allowing it to maintain affinity for the target. This strategy has been successfully applied to the broader class of azaindoles. In one instance, a scaffold hopping approach was used to develop novel 7-azaindole (B17877) derivatives as PI3K inhibitors for breast cancer. In another example, researchers used a molecular hybridization and scaffold hopping strategy to design CSF1R inhibitors by merging fragments from the approved drug Pexidartinib (which contains a pyrrolopyridine core) with a pyrrolo[2,3-d]pyrimidine nucleus.
Medicinal Chemistry and Pre Clinical Drug Discovery Perspectives for 1h Pyrrolo 3,2 B Pyridin 2 Ol
Identification and Optimization of Lead Compounds
The identification and optimization of lead compounds are foundational steps in the drug discovery process. For the 1H-pyrrolo[3,2-b]pyridine scaffold, these activities often leverage its structural similarity to key biological molecules.
The 7-azaindole (B17877) framework is frequently employed in fragment-based drug discovery (FBDD) to identify initial hits. This scaffold can present two hydrogen bonding interactions with the hinge region of kinases, making it an excellent starting point for developing inhibitors. pharmablock.com Structure-activity relationship (SAR) investigations are then crucial for optimizing these initial leads. For instance, minor modifications to a benzyl-7-azaindole lead compound resulted in a potent and selective BRAF V600E inhibitor. pharmablock.com
Optimization strategies often involve substitutions at various positions of the 7-azaindole ring. A review of anticancer 7-azaindole analogs indicates that positions 1, 3, and 5 are the most active sites for modification. nih.gov The introduction of alkyl, aryl carboxamide, or heterocyclic groups has been a successful strategy for synthesizing novel and effective anticancer agents. nih.gov In the context of developing antiviral agents for influenza, early lead optimization efforts focused on substitutions on the pyrimidine-7-azaindole motif. acs.org Specifically, modifications at the 2-position of the 7-azaindole ring were explored to enhance metabolic stability. acs.org
Table 1: Structure-Activity Relationship (SAR) Insights for 1H-Pyrrolo[3,2-b]pyridine Derivatives
| Position of Substitution | Type of Substituent | Impact on Activity | Reference |
|---|---|---|---|
| 1, 3, 5 | Alkyl, Aryl Carboxamide, Heterocyclic Rings | Generally active sites for modification to create effective anticancer agents. | nih.gov |
| 2 | Various functionalities | Can reduce aldehyde oxidase (AO)-mediated metabolism, though may slightly decrease potency. | acs.org |
| 3 | Aryl groups | Can be optimized to dramatically improve inhibitory activity for kinases like c-Met. | jst.go.jp |
| 5 | Groups providing a hydrogen bond acceptor | Can be introduced to form a hydrogen bond with specific amino acid residues (e.g., G485 in FGFR) to improve activity. | nih.gov |
Design of Compounds for Specific Molecular Targets and Disease Pathways
The 1H-pyrrolo[3,2-b]pyridine scaffold is a versatile template for designing inhibitors that target specific proteins and disease pathways. Its structural resemblance to the adenine (B156593) fragment of adenosine (B11128) triphosphate (ATP) makes it particularly suitable for the design of kinase inhibitors. pharmablock.com
Kinase Inhibitors: A majority of molecules containing the 7-azaindole moiety have been developed as kinase inhibitors. nih.gov The two nitrogen atoms of the azaindole can form hydrogen bonds with the hinge region of a protein kinase, mimicking the binding pattern of ATP. nih.gov This property has been exploited to design inhibitors for a variety of kinases.
Fibroblast Growth Factor Receptor (FGFR): Derivatives of 1H-pyrrolo[2,3-b]pyridine (an isomer of 7-azaindole) have been designed as potent inhibitors of FGFR1, 2, and 3. rsc.org In these designs, the 1H-pyrrolo[2,3-b]pyridine motif acts as a hinge binder, forming two hydrogen bonds with the backbone of the hinge region. nih.gov A structure-based design approach led to the discovery of novel selective and covalent FGFR4 inhibitors based on the 7-azaindole scaffold for the treatment of hepatocellular carcinoma. acs.org
c-Met: Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and evaluated as c-Met inhibitors. One such compound displayed strong c-Met kinase inhibition with an IC50 of 22.8 nM. nih.gov
Janus Kinase (JAK): 7-azaindole derivatives have been developed as potent JAK inhibitors. A cocrystal structure of a JAK2 inhibitor showed the 7-azaindole moiety forming two hydrogen bonds with the hinge region of the protein. nih.gov
Other Molecular Targets: Beyond kinases, the 1H-pyrrolo[3,2-b]pyridine core has been utilized to target other proteins. A series of selective GluN2B negative allosteric modulators containing this core has been developed. Lead optimization efforts for these compounds focused on increasing brain penetration and reducing off-target effects. nih.gov
Table 2: 1H-Pyrrolo[3,2-b]pyridine Derivatives and Their Molecular Targets
| Derivative Class | Molecular Target | Disease Pathway/Indication | Reference |
|---|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine derivatives | Fibroblast Growth Factor Receptor (FGFR) | Cancer (e.g., breast cancer) | nih.govrsc.org |
| 7-azaindole derivatives | Covalent Fibroblast Growth Factor Receptor 4 (FGFR4) | Hepatocellular Carcinoma | acs.org |
| 1H-pyrrolo[2,3-b]pyridine derivatives | c-Met Kinase | Cancer | nih.gov |
| 7-azaindole derivatives | Janus Kinase (JAK) | Leukemia | nih.gov |
| 1H-pyrrolo[3,2-b]pyridine derivatives | GluN2B-containing NMDA receptors | Neurological disorders | nih.gov |
| 2-substituted 7-azaindole analogues | Influenza PB2 subunit | Influenza | acs.org |
In Vitro Pharmacokinetic Profiling (e.g., metabolic stability in microsomes)
In vitro pharmacokinetic profiling is essential in early drug discovery to assess the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. Metabolic stability, often evaluated using liver microsomes, is a critical parameter that influences a drug's half-life and bioavailability. wuxiapptec.comif-pan.krakow.pl
Liver microsomes contain a high concentration of phase I metabolic enzymes, such as cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs. wuxiapptec.com For 7-azaindole derivatives, a key metabolic vulnerability can be oxidation at the 2-position of the ring system, often mediated by aldehyde oxidase (AO). acs.org
To address this metabolic instability, medicinal chemists have explored strategies such as introducing substituents at the 2-position. This modification can block AO-mediated metabolism. acs.org Research has shown that certain 2-substituted 7-azaindole analogues exhibit enhanced stability in human liver cytosol while maintaining cellular potency. acs.org For example, one study identified multiple 2-substituted 7-azaindole analogues with improved AO stability and favorable oral pharmacokinetic profiles in rodents. acs.org
The metabolic pathways of 7-azaindole-derived synthetic cannabinoids have also been studied using pooled human liver microsomes (pHLM). researchgate.net These studies help in identifying the main metabolites, which is crucial for detecting the compounds in biological samples. nih.gov
Table 3: Metabolic Stability of 7-Azaindole Derivatives
| Compound Type | In Vitro System | Key Finding | Reference |
|---|---|---|---|
| 2-H-7-azaindole analogues | Human Liver Cytosol | Susceptible to aldehyde oxidase (AO)-mediated metabolism at the 2-position. | acs.org |
| 2-substituted 7-azaindole analogues | Human Liver Cytosol | Showed excellent stability, indicating reduced AO-mediated metabolism. | acs.org |
| 7-azaindole-derived synthetic cannabinoids | Pooled Human Liver Microsomes (pHLM) | Elucidation of phase I metabolic pathways, including hydroxylation and N-dealkylation. | researchgate.net |
| Cumyl-5F-P7AICA (a 7-azaindole SC) | Pooled Human Liver S9, Microsomes | Identification of monooxygenase isoenzymes (CYP2C19, CYP3A4, CYP3A5) involved in metabolism. | nih.gov |
Exploration of Bioisosteric Relationships with Indole (B1671886) and Purine (B94841) Moieties
Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a cornerstone of rational drug design. The 1H-pyrrolo[3,2-b]pyridine (7-azaindole) scaffold is considered an excellent bioisostere of both indole and purine. pharmablock.comnih.gov This relationship stems from the substitution of a carbon atom in the six-membered ring of indole with a nitrogen atom.
This bioisosteric replacement offers several advantages in medicinal chemistry:
Modulation of Physicochemical Properties: The addition of a nitrogen atom can alter a molecule's solubility, pKa, and lipophilicity, which can lead to improved ADME properties. nih.gov
Enhanced Binding Affinity: The pyridine (B92270) nitrogen can act as an additional hydrogen bond acceptor, which may translate to higher binding affinity for the target protein, leading to increased potency and efficacy. pharmablock.com
Novel Intellectual Property: Replacing a common scaffold like indole with a less common one like 7-azaindole can create novel chemical entities with distinct patentability. pharmablock.com
The utility of 7-azaindoles as bioisosteres is particularly evident in the development of kinase inhibitors. The scaffold's similarity to the purine ring of ATP allows it to effectively bind to the hinge region of kinases. pharmablock.com For example, the development of the BRAF inhibitor vemurafenib (B611658) started from a 7-azaindole fragment, demonstrating the power of this bioisosteric approach in FBDD. pharmablock.com
Table 4: Comparison of Indole and 7-Azaindole as Bioisosteres
| Property | Indole | 1H-Pyrrolo[3,2-b]pyridine (7-Azaindole) | Implication in Drug Design | Reference |
|---|---|---|---|---|
| Hydrogen Bonding | N-H donor in pyrrole (B145914) ring. | N-H donor in pyrrole ring; additional nitrogen in pyridine ring acts as a hydrogen bond acceptor. | Potential for stronger/additional interactions with the target protein, leading to higher affinity and potency. | pharmablock.com |
| Polarity/Solubility | Generally lower polarity. | Increased polarity due to the pyridine nitrogen. | Can lead to improved aqueous solubility and other favorable physicochemical properties. | nih.gov |
| Target Interaction | Binds to various biological targets. | Often used as a hinge-binder in kinase inhibitors, mimicking the adenine of ATP. | Privileged scaffold for designing kinase inhibitors. | pharmablock.comnih.gov |
| Intellectual Property | A very common scaffold in medicinal chemistry. | A less common scaffold, offering opportunities for novel chemical space. | Can lead to the development of new, patentable drug candidates. | pharmablock.com |
Emerging Research Directions and Potential Applications of 1h Pyrrolo 3,2 B Pyridin 2 Ol
Role as Versatile Building Blocks in Complex Organic Synthesis
The 1H-pyrrolo[3,2-b]pyridin-2(3H)-one structure is recognized as a versatile and valuable heterocyclic building block in the field of organic synthesis. msesupplies.com It functions as a key intermediate for the creation of a wide array of substituted pyrrolo[3,2-b]pyridine derivatives. msesupplies.com The reactivity of the pyrrole (B145914) and pyridine (B92270) rings allows for targeted modifications, enabling chemists to construct larger, more complex molecules. This adaptability is crucial for generating libraries of compounds for various research applications, including pharmaceuticals and agrochemicals. msesupplies.com The ability to synthesize diverse derivatives from this core structure underscores its fundamental importance in synthetic chemistry. juniperpublishers.com
Table 1: Synthetic Utility of the Pyrrolopyridine Core
| Application Area | Types of Derivatives Synthesized | Reference |
|---|---|---|
| Medicinal Chemistry | Substituted pyrrolo[3,2-b]pyridines | msesupplies.com |
| Agrochemical Research | Novel substituted heterocyclic compounds | msesupplies.com |
Applications in Materials Science (e.g., Organic Dyes, Optoelectronic Materials)
The broader family of pyrrolopyrrole and pyrrolopyridine derivatives is showing significant promise for applications in materials science, particularly in the realm of optoelectronics. kennesaw.edursc.org The advantageous tunability of the electronic and optical properties of these scaffolds through careful synthetic design makes them attractive for creating novel organic materials. kennesaw.edu
Derivatives of phenyl-substituted pyrrolo[3,2-b]pyrroles, a structurally related class of compounds, have been identified as useful organic optoelectronic materials. kennesaw.edu Research into conjugated polymers incorporating the pyrrolo[3,2-b]pyrrole (B15495793) (DHPP) unit demonstrates that the material's optoelectronic properties can be tailored by diversifying the aromatic units attached to the core structure. rsc.org For instance, polymers containing phenyl or thienyl units exhibit localized excitation properties, while those with benzothiadiazole units show charge-transfer characteristics typical of donor-acceptor materials. rsc.org This ability to tune optical absorbance across the visible spectrum provides a clear pathway for developing new organic dyes and functional materials for electronic devices. rsc.org
Table 2: Influence of Aromatic Units on Optoelectronic Properties of Pyrrolo[3,2-b]pyrrole Polymers
| Peripheral Aromatic Unit | Resulting Electronic Character | Potential Application | Reference |
|---|---|---|---|
| Phenyl | Localized Excitation | Organic Electronics | rsc.org |
| Thienyl | Localized Excitation | Organic Electronics | rsc.org |
Mechanistic Studies of Biological Actions at a Molecular Level
The pyrrolopyridine scaffold is present in a variety of biologically active compounds, and research into its derivatives has shed light on their mechanisms of action at the molecular level. juniperpublishers.com While studies may focus on different isomers of the core structure, they collectively highlight the scaffold's ability to interact with specific biological targets.
One notable area of research involves a series of selective GluN2B negative allosteric modulators (NAMs) that feature a 1H-pyrrolo[3,2-b]pyridine core. nih.govnih.gov These compounds selectively bind to the GluN2B subunit of the N-methyl-d-aspartate (NMDA) receptor, a key component in the central nervous system's glutamatergic network. nih.gov By modulating the receptor's activity, these compounds can influence excitatory neurotransmission. nih.gov
Furthermore, derivatives of other pyrrolopyridine isomers have been developed as potent inhibitors of key cellular enzymes. For example, certain 1H-pyrrolo[2,3-b]pyridine derivatives act as inhibitors of the fibroblast growth factor receptor (FGFR), a pathway whose abnormal activation is linked to various tumors. rsc.org Other derivatives of the same scaffold have been designed as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in the treatment of acute myeloid leukemia. nih.gov Additionally, 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized as inhibitors that target the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics and exerting anticancer effects. nih.gov
Table 3: Biological Targets and Mechanisms of Pyrrolopyridine Derivatives
| Compound Scaffold | Biological Target | Molecular Mechanism | Reference |
|---|---|---|---|
| 1H-Pyrrolo[3,2-b]pyridine | GluN2B subunit of NMDA receptor | Negative Allosteric Modulator | nih.gov |
| 1H-Pyrrolo[2,3-b]pyridine | Fibroblast Growth Factor Receptor (FGFR) | Inhibitor | rsc.org |
| 1H-Pyrrolo[2,3-b]pyridine | FMS-like Tyrosine Kinase 3 (FLT3) | Inhibitor | nih.gov |
Development of Novel Chemical Probes and Assay Tools
The development of highly potent and selective molecules, such as the 1H-pyrrolo[3,2-b]pyridine-based GluN2B NAMs, provides a strong foundation for creating novel chemical probes. nih.gov Chemical probes are essential tools used to study the function of proteins and explore biological pathways. The high selectivity of these compounds for a specific receptor subunit makes them ideal candidates for such applications. nih.gov By using a well-characterized, selective modulator, researchers can investigate the physiological and pathological roles of the GluN2B receptor with greater precision. Optimization efforts for these compounds have focused on improving properties like brain penetration while reducing off-target effects, which are critical characteristics for effective in vivo probes. nih.gov The successful identification of potent GluN2B NAMs with significant in vivo target engagement demonstrates the potential of the 1H-pyrrolo[3,2-b]pyridine scaffold in the development of sophisticated tools for molecular pharmacology and neuroscience research. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
